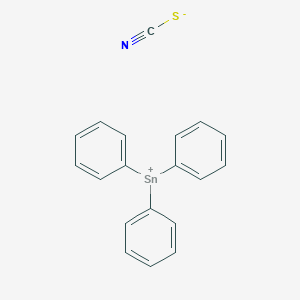![molecular formula C15H13Cl3N2O3S B3282408 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide CAS No. 749902-82-7](/img/structure/B3282408.png)
3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide
Overview
Description
Preparation Methods
The synthesis of 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-aminobenzenesulfonamide with 4-chlorobenzoyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with 3-chloropropanoyl chloride to yield the final compound . Industrial production methods typically involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, potentially inhibiting their activity. This binding is facilitated by the presence of multiple chlorine atoms and the sulfonyl group, which enhance its affinity for certain biological molecules . The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-N’-(3-chloro-4-sulfamoylphenyl)urea: This compound shares a similar sulfonyl group and chlorine atoms but differs in its overall structure and applications.
4-chloro-N-(3-chloro-4-sulfamoylphenyl)benzamide: Another related compound with similar functional groups but different molecular targets and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its applications in proteomics research.
Properties
IUPAC Name |
3-chloro-N-[3-chloro-4-[(4-chlorophenyl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c16-8-7-15(21)19-12-5-6-14(13(18)9-12)24(22,23)20-11-3-1-10(17)2-4-11/h1-6,9,20H,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOYXROLCRIRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)CCCl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


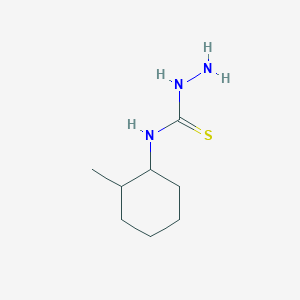
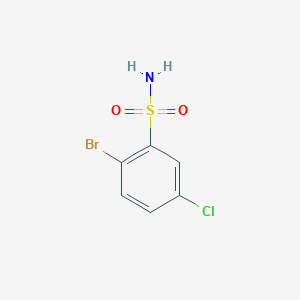
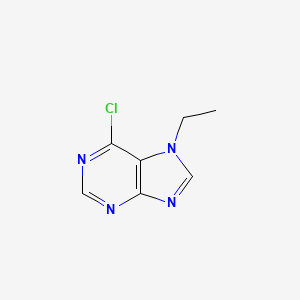
![[4-(Propan-2-yl)cyclohexyl]methanamine](/img/structure/B3282373.png)

![6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3282397.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B3282415.png)
![2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3282418.png)
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B3282426.png)

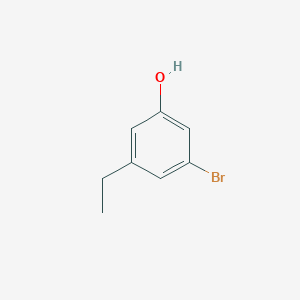

![2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid](/img/structure/B3282447.png)
